(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid

Description

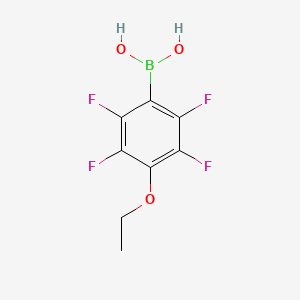

(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid (CAS: 871125-72-3) is an aryl boronic acid derivative with a molecular formula of C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to a benzene ring substituted with four fluorine atoms at positions 2, 3, 5, and 6, and an ethoxy group (-OCH₂CH₃) at position 2. This combination of electron-withdrawing (fluorine) and electron-donating (ethoxy) substituents confers unique electronic and steric properties.

Properties

IUPAC Name |

(4-ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNVLSNRALXTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584711 | |

| Record name | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-72-3 | |

| Record name | B-(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid typically involves the reaction of 4-ethoxy-2,3,5,6-tetrafluorophenyl halides with boronic acid derivatives under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are mild, often requiring temperatures around 80-100°C and reaction times ranging from a few hours to overnight .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, ethanol)

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Physical Properties :

- Melting point: 137–142°C .

- Solubility: Expected to be moderate in polar organic solvents (e.g., THF, DMSO) due to the ethoxy group, contrasting with highly fluorinated analogs that exhibit lower solubility.

Applications :

Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize polyfluorinated biaryl compounds . The ethoxy group may act as a directing group in regioselective reactions.

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The Lewis acidity (pKa) of boronic acids strongly influences their reactivity in cross-couplings. Electron-withdrawing groups (e.g., -F) lower pKa (increase acidity), while electron-donating groups (e.g., -OCH₂CH₃) raise pKa.

Mechanistic Insights :

- The ethoxy group in the target compound donates electron density via resonance, reducing Lewis acidity compared to (2,3,5,6-tetrafluorophenyl)boronic acid. However, fluorines at positions 2,3,5,6 partially offset this effect .

- In contrast, pentafluorophenylboronic acid (all positions fluorinated) exhibits higher acidity but lower stability due to protodeboronation .

Steric and Solubility Considerations

- Ethoxy vs. Butoxy/Isopropoxy : The ethoxy group (-OCH₂CH₃) offers a balance between solubility enhancement and steric bulk. Larger alkoxy groups (e.g., butoxy in CAS 871126-19-1) may hinder substrate access in cross-couplings .

- Fluorine Positioning : (2,3,4,6-Tetrafluorophenyl)boronic acid (CAS 511295-00-4) has fluorines at 2,3,4,6, creating a distinct electronic profile compared to the target compound’s 2,3,5,6 substitution .

Biological Activity

(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of four fluorine atoms and an ethoxy group attached to a phenyl ring, contributes to its distinct reactivity and biological activity. This article explores the compound's biological properties, including its cytotoxic effects against cancer cell lines and its potential therapeutic applications.

- Molecular Formula : C₈H₇BF₄O₃

- Molecular Weight : 237.94 g/mol

The compound's structure allows it to participate in palladium-catalyzed coupling reactions, particularly the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds in organic synthesis.

Cytotoxic Effects

Research has indicated that this compound exhibits notable cytotoxic activity against various cancer cell lines. In particular:

- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxic effects when evaluated using the MTT assay.

- SK-LU-1 (Lung Cancer) : Similar cytotoxic effects were observed in this cell line as well.

These findings suggest that derivatives synthesized from this boronic acid could serve as potential therapeutic agents in oncology.

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic sites on proteins, which can lead to modulation of enzyme activities and cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds derived from this compound:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :

-

Cytotoxicity Studies :

- Compounds synthesized using this boronic acid derivative showed significant cytotoxicity against MCF-7 and SK-LU-1 cell lines.

- The results underscore the therapeutic potential of these derivatives in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorophenylboronic acid | C₆H₆BF₄O₂ | Lacks ethoxy group; simpler structure |

| 4-Bromophenylboronic acid | C₆H₆BrB | Contains bromine instead of fluorine |

| 4-Methoxyphenylboronic acid | C₈H₉BFO₂ | Contains methoxy group; different electronic properties |

| 4-(Trifluoromethyl)phenylboronic acid | C₈H₅BF₃O₂ | Trifluoromethyl group enhances lipophilicity |

The presence of multiple fluorine atoms and an ethoxy substituent on the phenyl ring distinguishes this compound from its analogs and enhances its reactivity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.